molecular formula C16H19NO B12370790 Nordiphenhydramine-d5

Nordiphenhydramine-d5

Cat. No.: B12370790
M. Wt: 246.36 g/mol
InChI Key: AGSLYHYWLYGAOU-FPWDVLCWSA-N
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Description

Nordiphenhydramine-d5 is a deuterated form of Nordiphenhydramine, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various research applications. The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for drug development and other scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nordiphenhydramine-d5 involves the deuteration of Nordiphenhydramine. This process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The production process is designed to maximize yield and purity while minimizing the cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Nordiphenhydramine-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Nordiphenhydramine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and the optimization of existing ones.

Mechanism of Action

The mechanism of action of Nordiphenhydramine-d5 is similar to that of Nordiphenhydramine. It primarily functions by antagonizing the H1 (Histamine 1) receptor. This receptor is located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, this compound can inhibit the effects of histamine, leading to its antihistamine properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of metabolism and the stability of the compound, making it a valuable tool in drug development and other scientific research .

Properties

Molecular Formula

C16H19NO

Molecular Weight

246.36 g/mol

IUPAC Name

N-methyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine

InChI

InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i2D,4D,5D,8D,9D

InChI Key

AGSLYHYWLYGAOU-FPWDVLCWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCNC)[2H])[2H]

Canonical SMILES

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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